2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt
Description
Significance of Heterocyclic Compounds in Drug Discovery Research
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. rroij.com These structures are fundamental to the field of drug discovery, forming the backbone of a vast number of both natural and synthetic therapeutic agents. rroij.comnih.gov Their prevalence is rooted in their remarkable structural diversity and their ability to engage in a wide range of interactions with biological targets such as enzymes and receptors. rroij.com
The inclusion of heteroatoms imparts unique physicochemical properties to these molecules, influencing factors like solubility, lipophilicity, and metabolic stability, which are critical for a drug's pharmacokinetic and pharmacodynamic profile. rroij.com Nitrogen-containing heterocycles, for instance, are particularly important due to their capacity to form hydrogen bonds and participate in π-π stacking interactions, crucial for binding to biological macromolecules. rroij.com This versatility allows medicinal chemists to finely tune the properties of heterocyclic compounds to optimize their efficacy and selectivity. rroij.com Consequently, heterocyclic scaffolds are considered "privileged structures" in drug discovery, capable of acting as pharmacophores that interact with multiple therapeutic targets. mdpi.com
Overview of 1,3,4-Thiadiazole (B1197879) as a Bioactive Pharmacophore
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold has attracted considerable attention from medicinal chemists due to the wide spectrum of pharmacological activities exhibited by its derivatives. nih.govbenthamdirect.com The 1,3,4-thiadiazole ring is a versatile pharmacophore, a molecular feature responsible for a drug's biological activity, and is present in numerous approved drugs. chemmethod.com
The biological significance of the 1,3,4-thiadiazole core is attributed to several factors. It can act as a bioisostere of pyrimidine, a key component of nucleic acids, allowing its derivatives to potentially interfere with DNA replication processes. mdpi.com The mesoionic character of the 1,3,4-thiadiazole ring, with its distinct regions of positive and negative charge, facilitates its ability to cross biological membranes and interact effectively with target proteins. chemmethod.commdpi.com This inherent polarity and the presence of the sulfur atom contribute to its favorable pharmacokinetic properties. mdpi.com
Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological activities, as detailed in the table below.
| Biological Activity | Description |
| Antimicrobial | Activity against a variety of bacterial and fungal strains. ajprd.comresearchgate.net |
| Anticancer | Efficacy against various human cancer cell lines. mdpi.comnih.gov |
| Antiviral | Inhibition of viral replication, including activity against HIV. nih.govmdpi.com |
| Anti-inflammatory | Reduction of inflammation. nih.gov |
| Anticonvulsant | Management of seizures. nih.govnih.gov |
| Analgesic | Pain relief. nih.gov |
The structural versatility of the 1,3,4-thiadiazole ring allows for the introduction of various substituents at different positions, enabling the modulation of its biological activity and the development of compounds with enhanced potency and selectivity. sarpublication.com
Historical Context and Evolution of 1,3,4-Thiadiazole Derivatives Research
The first mention of thiadiazole dates back to 1882, with its ring system being further elucidated in 1890. nih.gov Since its discovery, the 1,3,4-thiadiazole nucleus has been a subject of continuous and expanding research in medicinal chemistry. sarpublication.com Early investigations focused on the synthesis and characterization of simple derivatives, but the discovery of their diverse pharmacological potential has led to a surge in research over the past few decades. nih.govbenthamdirect.com
The evolution of research in this area has been marked by a shift from broad screening for any biological activity to more targeted drug design approaches. Structure-activity relationship (SAR) studies have become central to understanding how different substituents on the thiadiazole ring influence its pharmacological profile. sarpublication.com This has allowed for the rational design of more potent and selective derivatives.
More recently, a hybridization approach has gained prominence, involving the combination of the 1,3,4-thiadiazole pharmacophore with other known bioactive moieties to create hybrid molecules. mdpi.com This strategy aims to produce synergistic effects, leading to enhanced biological activity, the ability to overcome drug resistance, and potentially reduced side effects. mdpi.com The ongoing research into 1,3,4-thiadiazole derivatives continues to yield novel compounds with significant therapeutic potential across various disease areas. sarpublication.com
Research Scope and Focus on 2-Amino-5-phenyl-1,3,4-thiadiazole Sulfate (B86663) Salt
This article will focus specifically on the chemical compound 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt . sigmaaldrich.com This particular derivative is of interest due to its foundational 2-amino-5-phenyl-1,3,4-thiadiazole structure, which serves as a key building block in the synthesis of more complex therapeutic agents. orientjchem.org The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a well-established scaffold for developing compounds with a range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.govnih.gov The presence of a phenyl group at the 5-position is known to often enhance the anticancer effects of 1,3,4-thiadiazole derivatives. nih.gov
The research scope of this article is strictly confined to the chemical and biological properties of 2-Amino-5-phenyl-1,3,4-thiadiazole and its sulfate salt form. The synthesis of this compound and its derivatives is a common practice in medicinal chemistry research. nih.gov For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be synthesized through the cyclization of thiosemicarbazide (B42300) with a corresponding carboxylic acid. google.com
The biological investigations of derivatives based on this core structure have shown promising results. For example, various substituted 2-amino-5-phenyl-1,3,4-thiadiazoles have been evaluated for their antibacterial, antifungal, and anticancer activities. nih.govnih.gov This article will synthesize and present the available scientific data on this compound, providing a comprehensive overview of its significance and potential within the field of medicinal chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazol-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S.H2O4S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H2,9,11);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBJJAROENDFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340169-03-1 | |
| Record name | 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 2 Amino 5 Phenyl 1,3,4 Thiadiazole Sulfate Salt
Established Synthetic Pathways for 1,3,4-Thiadiazoles
The synthesis of the 1,3,4-thiadiazole (B1197879) ring system can be achieved through various chemical strategies. These methods often involve the formation of the five-membered ring through the cyclization of acyclic precursors containing the requisite nitrogen, carbon, and sulfur atoms.
Cyclization Reactions Utilizing Thiosemicarbazide (B42300) and Carboxylic Acid Derivatives
A prevalent and versatile method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. nih.govsbq.org.br This approach is widely employed due to the ready availability of the starting materials. The reaction typically proceeds by acylation of the thiosemicarbazide followed by a dehydrative cyclization step. nih.gov
Various dehydrating agents can be employed to facilitate this transformation, including strong acids like sulfuric acid and polyphosphoric acid, as well as phosphorus halides. nih.gov A notable method utilizes methane sulphonic acid as both a catalyst and a dehydrating agent, which often results in high yields and good purity of the final product. nih.gov The general reaction is adaptable for a wide range of carboxylic acids, allowing for the synthesis of diverse 5-substituted-2-amino-1,3,4-thiadiazoles. nih.gov
The proposed mechanism for this reaction begins with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by dehydration to form an intermediate. The sulfur atom then attacks the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br
| Reagent 1 | Reagent 2 | Dehydrating Agent | Product | Reference |
| Thiosemicarbazide | Carboxylic Acid | Sulfuric Acid, Polyphosphoric Acid, Phosphorus Halides, Methane Sulphonic Acid | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Thiosemicarbazide | Benzoic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-phenyl-1,3,4-thiadiazole | encyclopedia.pubmdpi.com |
| Phenylthiosemicarbazide | Methoxy (B1213986) Cinnamic Acid | Phosphorus Oxychloride | 1,3,4-Thiadiazole derivatives | rsc.org |
Oxidative Cyclization Routes from Thioacylhydrazones
An alternative synthetic route to 1,3,4-thiadiazoles involves the oxidative cyclization of thioacylhydrazones. This method provides a pathway to various substituted thiadiazoles. Another related and efficient method is the oxidative cyclization of thiosemicarbazones. Thiosemicarbazones, which can be prepared by the condensation of aldehydes or ketones with thiosemicarbazide, undergo cyclization in the presence of an oxidizing agent to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. rsc.org For instance, thiosemicarbazones can be oxidatively cyclized using ferric chloride (FeCl₃) to produce the corresponding 2-amino derivatives of 1,3,4-thiadiazole. rsc.org
More recent developments have utilized iodine (I₂) as a mediator for the oxidative C-S bond formation in a transition-metal-free process. This sequential reaction involves the condensation of thiosemicarbazide with an aldehyde, followed by iodine-mediated oxidative cyclization, offering a facile and scalable synthesis of 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.orgacs.org
One-Pot Synthesis Approaches
One-pot syntheses are highly desirable as they reduce reaction time, simplify purification processes, and are often more environmentally friendly. Several one-pot methods for the synthesis of 1,3,4-thiadiazoles have been developed.
One such approach involves the reaction of thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE). This method proceeds through three steps in a single pot to form the corresponding 2-amino-1,3,4-thiadiazole without the need for toxic additives like phosphorus oxychloride (POCl₃). encyclopedia.pubmdpi.com Another one-pot method utilizes propylphosphonic anhydride (T3P) as both a coupling agent and a water scavenger. This reagent demonstrates broad functional group tolerance, although it may produce a small amount of the corresponding 1,3,4-oxadiazole as a by-product. rsc.orgsbq.org.br
Ionic liquids have also been explored as solvents for the one-pot synthesis of 1,3,4-thiadiazoles, in some cases leading to high yields. sbq.org.br Additionally, a solid-phase synthesis method has been developed where thiosemicarbazide is reacted with a carboxylic acid and phosphorus pentachloride as a catalyst. This solvent-free approach is carried out by grinding the reactants at room temperature, offering a simple, efficient, and high-yielding route to 2-amino-5-substituted-1,3,4-thiadiazoles. google.com
Specific Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
The synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole is a specific example of the general methods described above, typically involving the reaction of thiosemicarbazide with benzoic acid or its derivatives.
Reaction Mechanism Elucidation
The formation of 2-Amino-5-phenyl-1,3,4-thiadiazole from thiosemicarbazide and benzoic acid follows a well-established reaction mechanism. The process is initiated by the acylation of thiosemicarbazide with benzoic acid, forming an acylthiosemicarbazide intermediate, specifically 2-benzyl hydrazine-1-carbothioamide. encyclopedia.pubmdpi.com This intermediate then undergoes an intramolecular cyclodehydration reaction.
The cyclization is driven by the nucleophilic attack of the sulfur atom onto the carbonyl carbon of the benzoyl group. This is followed by the elimination of a water molecule, facilitated by a dehydrating agent, to form the stable aromatic 1,3,4-thiadiazole ring. The use of reagents like polyphosphate ester (PPE) has been shown to effectively mediate this transformation. encyclopedia.pubmdpi.com
Optimization of Reaction Conditions and Yields
Significant research has been conducted to optimize the reaction conditions for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles to improve yields and simplify the experimental procedure.
One area of optimization involves the choice of catalyst and dehydrating agent. While traditional methods use harsh reagents like concentrated sulfuric acid or phosphorus oxychloride, newer methods employ milder and more efficient alternatives. nih.govjocpr.com For example, the use of polyphosphate ester (PPE) allows the reaction to proceed under mild conditions, with temperatures not exceeding 85 °C. mdpi.com
A solid-phase synthesis method using phosphorus pentachloride as a catalyst has been reported to produce 2-amino-5-substituted-1,3,4-thiadiazoles in yields as high as 91%. google.com This method is performed at room temperature by grinding the reactants, which simplifies the process and reduces energy consumption. google.com Post-reaction treatment involves neutralizing the mixture with an alkaline solution and recrystallizing the product. google.com
Microwave-assisted synthesis has also been explored as a means to accelerate the reaction and improve yields. For instance, the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with aromatic aldehydes can be efficiently carried out under microwave irradiation. nih.gov
| Method | Catalyst/Reagent | Conditions | Yield | Reference |
| Solid-Phase Grinding | Phosphorus Pentachloride | Room Temperature | Up to 91% | google.com |
| One-Pot Synthesis | Polyphosphate Ester (PPE) | ≤ 85 °C | - | mdpi.com |
| Conventional Heating | Phosphorus Oxychloride (POCl₃) | Reflux | - | rsc.orgjocpr.com |
| Microwave Irradiation | - | 20 min, 40% power | 70-78% (for derivatives) | nih.gov |
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the 2-amino-5-phenyl-1,3,4-thiadiazole core. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to conventional synthetic protocols. Key green approaches include microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, microwave-assisted heating can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner products. For instance, the condensation reaction between substituted benzaldehydes and 2-amino-5-aryl-1,3,4-thiadiazole to form Schiff bases can be completed in a significantly shorter time under microwave irradiation compared to traditional heating methods. One study reported that using microwave irradiation for the synthesis of 1,3,4-thiadiazole Schiff base derivatives provided a simple procedure, easy workup, and high product yields in a short reaction time.
Ultrasound-assisted synthesis is another eco-friendly technique that utilizes ultrasonic waves to induce cavitation, enhancing reaction rates and yields. This method has been successfully applied to the synthesis of various 1,3,4-thiadiazole derivatives, offering benefits such as greater product purity, lower costs, and simpler workups under solvent-free conditions. These reactions often proceed with excellent yields (91–97%) in short timeframes (55–65 min). nih.gov
One-pot synthesis protocols also align with green chemistry principles by reducing the number of separate reaction and purification steps. A green, one-pot, three-component reaction has been developed to prepare novel N-substituted 5-amino-1,3,4-thiadiazole derivatives, highlighting advantages such as environmental safety, high yield, and the use of green reaction solvents.
| Method | Typical Reaction Time | Yield | Key Advantages |
| Conventional Heating | Several hours (e.g., 8-10 h) | Moderate to Good | Well-established, simple equipment. |
| Microwave-Assisted | Minutes (e.g., 3-20 min) | Good to Excellent (often >80%) | Rapid reaction rates, higher yields, reduced side products. nih.gov |
| Ultrasound-Assisted | 55-65 minutes | Excellent (91-97%) | High purity, low cost, simple workup, often solvent-free. nih.gov |
| One-Pot Synthesis | Varies | High | Reduced waste, fewer steps, environmentally safe. |
Derivatization of the 2-Amino-5-phenyl-1,3,4-thiadiazole Moiety
The 2-amino-5-phenyl-1,3,4-thiadiazole scaffold serves as a versatile platform for chemical modification. The presence of the reactive amino group at the C-2 position and the adaptable phenyl ring at the C-5 position allows for extensive derivatization to explore structure-activity relationships (SAR).
Chemical Modifications at the Amino Group (C-2 Position)
The amino group at the C-2 position is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups. A common and straightforward derivatization is the reaction with various aromatic aldehydes to form Schiff bases (imines). This reaction is often carried out by refluxing the 2-amino-5-phenyl-1,3,4-thiadiazole with a substituted aldehyde in a suitable solvent, sometimes with an acid catalyst. The formation of these Schiff bases has been extensively studied to generate libraries of compounds for biological screening. asianpubs.orguobaghdad.edu.iqfengchengroup.com
Another key modification is the acylation of the amino group. For example, reaction with acetic anhydride in the presence of pyridine can yield the corresponding N-acetylated derivative, N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. This modification can influence the molecule's electronic properties and biological activity.
Substituent Effects on the Phenyl Ring (C-5 Position)
Research has shown that the introduction of electron-withdrawing groups (e.g., nitro, chloro, fluoro) or electron-donating groups (e.g., hydroxyl, methoxy) can modulate the biological activity of the resulting compounds. google.com For example, a study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines revealed that derivatives with halogen substituents (fluoro, chloro) on the phenyl ring exhibited significant antibacterial activity. google.com In contrast, derivatives bearing oxygenated substituents tended to show more pronounced antifungal activity. This highlights the critical role of the phenyl ring's electronic environment in determining the molecule's biological target specificity.
Development of Novel Hybrid Systems Incorporating the Thiadiazole Scaffold
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design. The 2-amino-5-phenyl-1,3,4-thiadiazole scaffold has been successfully incorporated into various hybrid systems to create novel compounds with potentially enhanced or synergistic biological activities.
Thiadiazole-Pyrazole Hybrids: The 1,3,4-thiadiazole ring has been linked to pyrazole (B372694) moieties. The rationale behind this is that both heterocyclic systems are known to possess a wide range of biological activities. By combining them, researchers aim to create molecules that can interact with multiple biological targets. umn.edunih.gov Studies on these hybrids have shown that they can act as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). umn.edu
Thiadiazole-Triazole Hybrids: Another common approach is the synthesis of hybrids containing both 1,3,4-thiadiazole and 1,2,4-triazole rings. nih.gov Joining these two biologically active heterocyclic systems can lead to compounds with significant antimicrobial and antioxidant properties. nih.gov The synthesis of these hybrids often involves multi-step reactions where the thiadiazole core is functionalized and then cyclized to form the triazole ring, or vice versa.
Formation and Stability of the Sulfate (B86663) Salt Form
While extensive literature exists on the synthesis and derivatization of the 2-amino-5-phenyl-1,3,4-thiadiazole base, specific details on the formation and stability of its sulfate salt are not widely documented in dedicated studies. However, the principles of pharmaceutical salt formation provide a framework for understanding its potential characteristics.
The formation of a salt, such as a sulfate, is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a drug substance, including its stability, solubility, and dissolution rate. The basic amino group on the thiadiazole ring can react with sulfuric acid in an acid-base reaction to form the corresponding sulfate salt. This process is typically achieved by reacting the free base with a stoichiometric amount of sulfuric acid in a suitable solvent, followed by crystallization.
The stability of a pharmaceutical salt is a critical parameter. Sulfate salts are generally considered to be physically and chemically stable. However, the stability of any salt can be influenced by several factors, including humidity, temperature, pH, and interactions with excipients in a formulation. Salts of strong mineral acids like sulfuric acid can create a low microenvironmental pH, which might increase the rate of hydrolysis for susceptible molecules. nih.gov Conversely, the formation of a stable crystalline salt can protect a drug from degradation pathways like hydrolysis, especially under conditions of high humidity and temperature. nih.gov A thorough understanding of potential salt disproportionation, where the salt reverts to its free base form, is crucial for ensuring product quality and performance in solid dosage forms.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Research Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Amino-5-phenyl-1,3,4-thiadiazole, both ¹H and ¹³C NMR spectra provide definitive confirmation of its atomic framework and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. In a study using dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the spectrum of 2-Amino-5-phenyl-1,3,4-thiadiazole displayed characteristic signals for both the aromatic phenyl protons and the amine group protons. A multiplet observed between δ 7.41–7.47 ppm is assigned to the five protons of the phenyl ring and the two protons of the amino group (-NH₂). A doublet at δ 7.75 ppm corresponds to the two ortho-protons on the phenyl ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for 2-Amino-5-phenyl-1,3,4-thiadiazole shows distinct signals for the carbons in the thiadiazole ring and the phenyl ring. The carbon atom at the 2-position of the thiadiazole ring, bonded to the amino group, resonates at approximately δ 168.51 ppm. The carbon at the 5-position, attached to the phenyl group, appears at δ 156.46 ppm. The carbons of the phenyl ring appear in the aromatic region, with the carbon directly attached to the thiadiazole ring (C6) at δ 131.04 ppm, the para-carbon (C9) at δ 129.62 ppm, the meta-carbons (C8, C10) at δ 129.17 ppm, and the ortho-carbons (C7, C11) at δ 126.35 ppm.
Interactive Data Table: NMR Data for 2-Amino-5-phenyl-1,3,4-thiadiazole in DMSO-d₆
| Spectrum | Chemical Shift (δ ppm) | Assignment |
| ¹H NMR | 7.75 (d) | 2H, Phenyl (ortho-H) |
| 7.41–7.47 (m) | 5H, Phenyl (meta-H, para-H) & -NH₂ | |
| ¹³C NMR | 168.51 | C-2 (Thiadiazole ring) |
| 156.46 | C-5 (Thiadiazole ring) | |
| 131.04 | Phenyl C-6 (ipso-carbon) | |
| 129.62 | Phenyl C-9 (para-carbon) | |
| 129.17 | Phenyl C-8, C-10 (meta-carbons) | |
| 126.35 | Phenyl C-7, C-11 (ortho-carbons) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-5-phenyl-1,3,4-thiadiazole exhibits several characteristic absorption bands that confirm its structure.
Key absorption bands include a prominent peak at 3268 cm⁻¹, which is characteristic of the N-H stretching vibrations of the primary amine (-NH₂) group. Aromatic C-H stretching is observed around 3061 cm⁻¹. The spectrum also shows a strong band in the region of 1633 cm⁻¹, which can be attributed to the C=N stretching vibration within the thiadiazole ring. Other significant peaks include those for aromatic C=C stretching (1509, 1468 cm⁻¹) and C-S stretching within the heterocyclic ring.
Interactive Data Table: Key IR Absorption Bands for 2-Amino-5-phenyl-1,3,4-thiadiazole
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3268 | N-H Stretch | Primary Amine (-NH₂) |
| 3061 | C-H Stretch | Aromatic (Phenyl) |
| 1633 | C=N Stretch | Thiadiazole Ring |
| 1509, 1468 | C=C Stretch | Aromatic (Phenyl) |
| 758, 686 | C-H Bend | Monosubstituted Benzene (B151609) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula for 2-Amino-5-phenyl-1,3,4-thiadiazole is C₈H₇N₃S, corresponding to a molecular weight of approximately 177.23 g/mol . sigmaaldrich.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 177. For the sulfate (B86663) salt, the molecular weight is 275.31 g/mol ; however, under typical MS conditions, the salt would likely dissociate, and the spectrum would reflect the free base. sigmaaldrich.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of elements within a compound, which serves to verify its empirical and molecular formula.
For the free base, 2-Amino-5-phenyl-1,3,4-thiadiazole (C₈H₇N₃S), the theoretical elemental composition is approximately:
Carbon (C): 54.22%
Hydrogen (H): 3.98%
Nitrogen (N): 23.71%
Sulfur (S): 18.09%
For the sulfate salt, assuming a 1:1 adduct (C₈H₇N₃S · H₂SO₄), the theoretical composition would be:
Carbon (C): 34.89%
Hydrogen (H): 3.30%
Nitrogen (N): 15.27%
Sulfur (S): 23.31%
Oxygen (O): 23.25%
Experimental findings for the free base have been reported to be in close agreement with the calculated values, confirming the compound's composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing insights into its electronic structure and conjugated systems. The spectrum of 2-Amino-5-phenyl-1,3,4-thiadiazole recorded in an aqueous sulfuric acid (H₂SO₄) solution shows a maximum absorption wavelength (λmax) at 267 nm. chemdad.comchemicalbook.com This absorption is attributed to π → π* electronic transitions within the conjugated system formed by the phenyl ring and the 1,3,4-thiadiazole (B1197879) moiety. The use of H₂SO₄ as a solvent provides a protonated environment similar to that of the sulfate salt.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal. Studies on 2-Amino-5-phenyl-1,3,4-thiadiazole have determined its crystal and molecular structure. researchgate.net
The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net In the solid state, the molecules form dimers through intermolecular hydrogen bonds between the amino group of one molecule and a nitrogen atom of the thiadiazole ring of a neighboring molecule. These dimers are further arranged into infinite layers. researchgate.net This analysis provides absolute confirmation of the compound's connectivity and spatial arrangement.
Interactive Data Table: Crystallographic Data for 2-Amino-5-phenyl-1,3,4-thiadiazole
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.085(3) |
| b (Å) | 7.544(3) |
| c (Å) | 11.180(3) |
| β (°) | 115.22(2) |
| Volume (ų) | 845.8(5) |
| Z | 4 |
Data sourced from a study on the free base. researchgate.net
Investigative Studies on Biological Activities and Molecular Mechanisms Pre Clinical Focus
Antimicrobial Research Investigations
The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a key structural component in the development of new antimicrobial agents, a critical area of research due to rising antibiotic resistance. nih.govekb.eg Derivatives of this scaffold have been extensively studied for their efficacy against a variety of pathogenic microorganisms.
Numerous studies have demonstrated the antibacterial capabilities of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the phenyl ring have been shown to significantly influence the antibacterial efficacy.
For instance, the introduction of halogen atoms to the phenyl-1,3,4-thiadiazole structure tends to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, chlorinated and fluorinated derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli. nih.gov Another study found that specific derivatives displayed good antibacterial action against S. aureus, Bacillus cereus, E. coli, and Pseudomonas aeruginosa. ijpcbs.com
Schiff bases derived from 2-amino-5-(phenyl substituted)-1,3,4-thiadiazole have also been synthesized and screened for their antimicrobial properties. sphinxsai.com Certain synthesized compounds showed promising activity against E. coli and a Bacillus species when compared to the standard drug Gentamycin. sphinxsai.com
Below is a table summarizing the antibacterial activity of selected 2-amino-5-phenyl-1,3,4-thiadiazole derivatives from various studies.
In addition to their antibacterial properties, derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been evaluated for their effectiveness against various fungal pathogens. Research suggests that the presence of oxygenated substituents on the phenyl ring can impart significant antifungal activity. nih.gov
Studies have shown that derivatives bearing hydroxyl and methoxy (B1213986) groups on the phenyl ring exhibit notable antifungal activity against Aspergillus niger and Candida albicans. nih.gov In some cases, the antifungal efficacy of these compounds was comparable to the standard drug fluconazole. nih.gov Similarly, certain Schiff base derivatives have demonstrated appreciable activity against both C. albicans and Saccharomyces cerevisiae. sphinxsai.com The complexation of these thiadiazole derivatives with metal ions like Cu(II) and Ni(II) has also been shown to increase their antifungal activity. nih.gov
The table below highlights key findings from antifungal evaluations of these compounds.
The therapeutic potential of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives extends to antiviral and antiprotozoal applications. mdpi.com A number of synthetic compounds containing the 2-amino-1,3,4-thiadiazole moiety have been assessed for their activity against various viral strains. mdpi.com
In the realm of antiprotozoal research, these derivatives have shown promise as antileishmanial agents. mui.ac.ir A study investigating a series of 1,3,4-thiadiazole (B1197879) derivatives found that all synthesized compounds exhibited good antileishmanial activity against both promastigote and amastigote forms of Leishmania major. mui.ac.ir One particular compound demonstrated notable activity against both forms of the parasite after 24 hours of incubation. mui.ac.ir
While the precise mechanisms of antimicrobial action for 2-amino-5-phenyl-1,3,4-thiadiazole derivatives are still under investigation, it is believed that their biological activity is linked to their chemical structure. The mesoionic nature of 1,3,4-thiadiazoles allows them to easily cross cellular membranes and interact with biological targets. mdpi.com The heteroatoms within the thiadiazole ring can form interactions with key biological molecules, potentially disrupting essential cellular processes in microorganisms. nih.gov For antibacterial agents, the deprotonation of the sulfonamide group in some thiadiazole scaffolds is crucial for engaging with bacterial enzymes. acs.org
Anticancer/Antiproliferative Research Investigations
The 2-amino-1,3,4-thiadiazole scaffold has emerged as a promising foundation for the development of novel anticancer agents. mdpi.com The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been shown to enhance the anticancer effect. mdpi.com The efficacy of these compounds against cancer cells is influenced by the specific substituents on the aromatic ring and the amino group. mdpi.com
Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been evaluated for their cytotoxic effects on a variety of human cancer cell lines. These studies have demonstrated the potential of these compounds to inhibit the proliferation of cancer cells.
For example, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line. nih.gov One derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed selective activity against the Bcr-Abl positive K562 cell line. nih.govnih.gov
In another study, new 5-aryl-1,3,4-thiadiazole-based compounds were synthesized and their cytotoxicity was evaluated against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. scispace.com Two compounds, in particular, displayed high activity toward the tested cancer cells and showed selective cytotoxicity towards cancerous cells over normal mammalian cells. scispace.com Furthermore, research has indicated that some tegafur (B1684496) derivatives containing a 1,3,4-thiadiazole moiety exhibit good anticancer activity against gastric cancer (HGC27), human hepatocarcinoma (SMMC7721), and colon adenocarcinoma (HCT15) cell lines. nih.gov
The table below summarizes the in vitro cytotoxicity of selected 2-amino-5-phenyl-1,3,4-thiadiazole derivatives.
Molecular Mechanisms of Antiproliferative Effects (e.g., Cell Cycle Arrest, Apoptosis Induction)
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated significant antiproliferative activity through various molecular mechanisms, primarily by inducing cell cycle arrest and apoptosis in cancer cells. mdpi.com The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to cross cellular membranes and interact with biological targets, interfering with processes like DNA replication. nih.govnih.gov
Flow cytometric analyses of various cancer cell lines treated with 1,3,4-thiadiazole derivatives have consistently shown an ability to halt the cell cycle at different phases. For instance, certain quinolone-based thiadiazoles were found to cause cell cycle arrest in the sub-G1 phase in MCF-7 breast cancer cells. nih.gov Other studies on novel 1,3,4-thiadiazole derivatives revealed an arrest at the G2/M phase in both HepG2 and MCF-7 cells. rsc.orgcu.edu.eg This disruption of the normal cell cycle progression is a key mechanism preventing the uncontrolled proliferation of cancer cells.
In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a critical component of the anticancer effects of these compounds. Studies have shown that treatment with 2-amino-1,3,4-thiadiazole derivatives leads to a significant increase in the apoptotic cell population. nih.govcu.edu.eg The pro-apoptotic mechanism can involve an increase in the Bax/Bcl-2 ratio and subsequent rises in the levels of caspases 6, 7, and 9. nih.gov For example, one potent derivative induced an 18-fold increase in apoptotic MCF-7 cells at its IC50 concentration. nih.gov Annexin V-PI assays have confirmed these findings, showing a significant increase in early apoptosis in treated breast cancer cells. rsc.org
| Derivative Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Quinolone-based thiadiazoles | MCF-7 (Breast) | Cell cycle arrest in sub-G1 phase, Apoptosis induction | nih.gov |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative | MCF-7 (Breast) | Cell cycle arrest at G2/M, Apoptosis and Necrosis induction | rsc.org |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 (Liver) | Cell cycle arrest at S phase | cu.edu.eg |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | Cell cycle arrest at G2/M phase, Apoptosis induction | cu.edu.eg |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Anti-proliferative effects, Apoptosis induction | mdpi.comnih.gov |
Inhibition of Specific Oncogenic Pathways and Targets (e.g., EGFR, HER-2)
A significant aspect of the anticancer activity of 1,3,4-thiadiazole derivatives is their ability to inhibit key oncogenic pathways and molecular targets, such as the human epidermal growth factor receptors (HERs). nih.gov The HER family of receptor protein tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor) and HER-2, are often overexpressed in various cancers and play a crucial role in cancer development and progression. nih.govscienceopen.com
Given that many cancers develop resistance to single-target EGFR inhibitors, dual inhibitors that target both EGFR and HER-2 have been developed to improve therapeutic outcomes. nih.gov N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as potent EGFR/HER-2 dual-target inhibitors. nih.gov In vitro kinase assays confirmed that many of these compounds effectively inhibited EGFR and HER-2, while showing no activity against HER-3 and HER-4. nih.gov Western blot analysis has further validated these findings, demonstrating the ability of specific derivatives to inhibit the phosphorylation of both EGFR and HER-2. nih.gov Other research has also focused on designing 1,3,4-thiadiazole hybrids as specific EGFR inhibitors, with some compounds showing strong enzymatic inhibition with IC50 values in the nanomolar range. nih.gov
| Derivative Class | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole hybrids | EGFR | 0.08 µM | nih.gov |
| 1,3,4-Thiadiazole hybrids | EGFR | 0.30 µM | nih.gov |
| Thiazolyl-pyrazoline derivatives | EGFR | 83 nM - 305 nM | scienceopen.com |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR/HER-2 | Effective dual inhibition observed | nih.gov |
In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models)
The therapeutic potential of 1,3,4-thiadiazole derivatives observed in vitro has been further investigated in in vivo animal models, particularly in xenograft models where human cancer cells are implanted into immunocompromised mice. These studies provide crucial data on the real-world efficacy of these compounds.
For example, a truncated analog of BPTES, a glutaminase (B10826351) inhibitor containing a thiadiazole core, demonstrated significant potency and improved aqueous solubility. nih.govresearchgate.net In a mouse xenograft model using lymphoma B P493 cells, daily injection of this compound markedly attenuated tumor growth, showcasing its in vivo anticancer activity. nih.govresearchgate.net Similarly, other studies have reported that thiadiazole derivatives can reduce the growth of hepatocellular carcinoma xenografts. researchgate.net Another study showed that a dehydroepiandrosterone (B1670201) (DHEA) derivative fused with a 1,2,3-thiadiazole (B1210528) ring reduced tumor growth and metastatic potential in T47D breast cancer xenografts. researchgate.net These findings underscore the potential of thiadiazole-based compounds as effective anticancer agents in a physiological setting.
Anti-inflammatory Research Investigations
The 1,3,4-thiadiazole scaffold is a core component of various compounds investigated for potent anti-inflammatory properties. nih.govnih.govbohrium.com Research has focused on the synthesis of new derivatives to explore their ability to mitigate inflammatory responses, often with promising results in preclinical models. nih.govorientjchem.org
Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase (COX-2) Enzymes)
A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of inflammatory prostaglandins. nih.govdergipark.org.tr Several series of 2-amino-1,3,4-thiadiazole derivatives have been synthesized and identified as inhibitors of COX enzymes, with a notable selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. nih.govresearchgate.net
For instance, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazoles were developed as selective COX-2 inhibitors. nih.gov In vitro screening assays confirmed their cyclooxygenase inhibitory activity. nih.gov Similarly, thiadiazole-benzothiazole hybrids and thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides have been evaluated for their COX inhibition profiles, with some compounds showing significant inhibitory potential against COX-2. orientjchem.orgdergipark.org.tr This targeted inhibition of COX-2 is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
| Derivative Class | Activity | Key Finding | Reference |
|---|---|---|---|
| 2-Amino-5-sulfanyl-1,3,4-thiadiazoles | Selective COX-2 Inhibition | Identified as a new series of selective COX-2 inhibitors. | nih.gov |
| Thiadiazole linked pyrazole benzene sulphonamides | COX-2 Inhibition | Compounds 6b and 6m showed selective COX-2 inhibition with IC50 values of 0.11 and 0.09 µM, respectively. | orientjchem.org |
| 2,5-Diaryl-1,3,4-oxadiazoles (related scaffold) | Selective COX-2 Inhibition | Compounds with methylsulfonyl moieties showed potent and selective COX-2 inhibition (IC50 = 0.48-0.89 µM). | researchgate.net |
| Thiadiazole-benzothiazole hybrids | COX-1/COX-2 Inhibition | Compound 7 was the most potent and selective COX-1 inhibitor, with weaker effects on COX-2. | dergipark.org.tr |
Modulatory Effects on Inflammatory Pathways
Beyond direct enzyme inhibition, 2-aminoacyl-1,3,4-thiadiazole derivatives have been shown to modulate key inflammatory pathways. In studies using lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cell lines, these compounds demonstrated an ability to modulate the production of crucial inflammatory signaling molecules. nih.gov
Specifically, certain derivatives were able to significantly reduce the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2), both of which are central mediators of the inflammatory response. nih.gov The most promising of these compounds showed prominent in vivo anti-inflammatory activity in a mouse model, where it attenuated zymosan-induced leukocyte migration and modulated the levels of typical pro- and anti-inflammatory cytokines, with an efficacy comparable to the potent anti-inflammatory drug dexamethasone. nih.gov This indicates that 1,3,4-thiadiazole derivatives can interfere with the broader inflammatory cascade, not just a single enzyme target.
Enzyme Inhibition Studies
The therapeutic potential of 2-amino-5-phenyl-1,3,4-thiadiazole and its related structures stems largely from their ability to act as effective enzyme inhibitors across a range of biological pathways. As discussed, these compounds are notable for their inhibition of enzymes central to cancer and inflammation.
In oncology, they have been identified as potent inhibitors of protein tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell proliferation and survival. nih.gov The antitumor capacity of these derivatives is also linked to the inhibition of other key enzymes such as topoisomerase II, glutaminase, and histone deacetylase. mdpi.comresearchgate.net
In the context of inflammation, the primary targets are enzymes in the arachidonic acid cascade, including cyclooxygenases (COX-1 and COX-2) and enzymes in the leukotriene biosynthesis pathway, such as 5-lipoxygenase-activating protein (FLAP). nih.govorientjchem.org Furthermore, derivatives of 5-amino-1,3,4-thiadiazole-2-sulphonamide have been synthesized and studied as potent inhibitors of human carbonic anhydrase isoenzymes (hCA-I and hCA-II), which are targets for antiglaucoma drugs. tandfonline.com This broad capacity for enzyme inhibition highlights the versatility of the 1,3,4-thiadiazole scaffold in medicinal chemistry.
Other Biological Activity Explorations (Pre-clinical)
Beyond enzyme inhibition, the 2-amino-1,3,4-thiadiazole scaffold has been investigated for other potential therapeutic applications.
While direct studies on the neuroprotective activities of 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate (B86663) salt are not available, significant research has been conducted on closely related derivatives, demonstrating the potential of this chemical class in neuroprotection.
One such derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) , has shown prominent neuroprotective activity in neuronal cultures exposed to neurotoxic agents like serum deprivation and glutamate (B1630785). nih.govchemmethod.com In anticancer concentrations, FABT exerted a trophic effect in neuronal cell culture and did not negatively impact the viability of normal cells, including astrocytes. chemmethod.com
Another related compound, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) , has also been evaluated for its neuroprotective effects in vitro. nih.govjapsonline.com Studies have shown that 4BrABT is not toxic to neurons, astrocytes, and oligodendrocytes. nih.govjapsonline.com Furthermore, it demonstrated a protective action in neuronal cultures under neurotoxic conditions, such as the presence of glutamate and trophic stress, as well as in cisplatin-treated astrocytes and oligodendrocytes. nih.govjapsonline.com A decrease in the neuronal lactate (B86563) dehydrogenase (LDH) level was observed, suggesting that 4BrABT may act as a trophic agent. nih.govjapsonline.com
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | In vitro neuronal cultures (serum deprivation, glutamate-induced toxicity) | Exerted a trophic effect and showed prominent neuroprotective activity. | nih.govchemmethod.com |
| 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) | In vitro cultures of mouse neurons, rat astrocytes, and rat oligodendrocytes (glutamate-induced toxicity, trophic stress, cisplatin-induced toxicity) | Demonstrated protective action and potential as a trophic agent; not toxic to neuronal and glial cells. | nih.govjapsonline.com |
Anticonvulsant Properties
The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of novel anticonvulsant agents. nih.govsphinxsai.com Pre-clinical investigations have demonstrated that various derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole exhibit significant anticonvulsant activity in established rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds that may be effective against generalized tonic-clonic seizures and absence seizures, respectively. nih.govresearchgate.net
Research into a series of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives revealed potent activity. researchgate.net The evaluation of these compounds for their ability to protect mice against convulsions induced by MES and PTZ showed that specific substitutions on the amino group significantly influenced efficacy. Among the synthesized compounds, the N-ethyl derivative, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was identified as the most active in both tests. researchgate.net The potency of this compound was found to be comparable in some respects to established anticonvulsant drugs used as standards in these assays. nih.gov
Further studies have explored the structure-activity relationship (SAR) of this class of compounds. It has been observed that the nature of the substituent at the 5-position of the thiadiazole ring and the substitutions on the 2-amino group are critical for anticonvulsant activity. arjonline.org For instance, the replacement of a biphenyl (B1667301) group at the 5-position with a phenyl or benzyl (B1604629) group has been shown to lead to inactive compounds, highlighting the specific structural requirements for this biological activity. nih.gov The mechanism of action for some of these derivatives is believed to involve the modulation of voltage-gated sodium channels, similar to phenytoin, while others may interact with the GABAergic system. nih.gov Inhibition of carbonic anhydrase is another proposed mechanism for the anticonvulsant effects of certain 1,3,4-thiadiazole derivatives. nih.gov
| Compound | Substituent on Amino Group | MES Test ED₅₀ (mg/kg) | PTZ Test ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| 4a | -H | >100 | >100 | researchgate.net |
| 4b | -Methyl | 95.52 | >100 | researchgate.net |
| 4c | -Ethyl | 20.11 | 35.33 | researchgate.net |
| Diazepam (Standard) | N/A | 1.62 | 1.66 | researchgate.net |
Analgesic Properties
Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been investigated for their potential analgesic effects in pre-clinical pain models. nih.govsphinxsai.com Studies have shown that compounds incorporating this scaffold can exhibit significant pain-relieving properties. The analgesic activity is often evaluated using methods such as the hot plate test in mice, which measures the response to thermal stimuli. sphinxsai.com
In one study, a series of Schiff bases derived from 2-amino-5-aryl-1,3,4-thiadiazoles were synthesized and evaluated for analgesic activity. sphinxsai.com Another research effort focused on novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles. nih.gov These compounds were assessed for both anti-inflammatory and analgesic activities. The results indicated that specific amide derivatives demonstrated the highest analgesic effects. For example, the acetamide (B32628) derivative, N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide, showed a notable percentage of pain inhibition. nih.gov
The proposed mechanism for the analgesic action of these compounds often relates to their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. nih.gov Molecular modeling studies have been conducted to investigate the interaction of these thiadiazole derivatives with the active site of COX-2, providing insights into their mechanism of action at a molecular level. nih.gov The structural features, such as the substituents on the phenyl ring and the nature of the group attached to the amino function, play a crucial role in determining the analgesic potency. bohrium.comresearchgate.net
| Compound | Derivative Type | Analgesic Activity (% Inhibition) | Reference |
|---|---|---|---|
| Compound 4 | N-acetamide derivative | 69.8% | nih.gov |
| Compound 5 | N-propanamide derivative | 65.5% | nih.gov |
| Compound 3f | N-acetamide derivative | Not specified in % | nih.gov |
| Ibuprofen (Standard) | N/A | Not specified for analgesic test | nih.gov |
Antioxidant Properties
The 1,3,4-thiadiazole scaffold is a component of various compounds investigated for their antioxidant capabilities. researchgate.netnih.gov Pre-clinical in vitro studies have demonstrated that derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole can act as potent antioxidants by scavenging free radicals. researchgate.netsaudijournals.com The antioxidant potential is typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net
In a study on 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives, Schiff bases were prepared and subsequently cyclized with thioglycolic acid to form thiazolidinone compounds. researchgate.net The antioxidant activity of these synthesized compounds was evaluated using the DPPH method. One of the thiazolidinone derivatives showed the most significant activity across all concentrations when compared to the standard antioxidant, ascorbic acid, exhibiting a low IC₅₀ value, which indicates high potency. researchgate.net
| Compound Series | Most Active Compound | Assay Method | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives | Compound 3b (a thiazolidinone derivative) | DPPH | 15.9 µg/ml | researchgate.net |
| 2-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-ones | TZD 5 | DPPH | 27.50 µM | saudijournals.com |
| 2-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-ones | TZD 3 | DPPH | 28.00 µM | saudijournals.com |
| Ascorbic Acid (Standard) | N/A | DPPH | 29.2 µM | saudijournals.com |
Diuretic Properties
The 1,3,4-thiadiazole ring is a core structural component of well-known diuretic agents like acetazolamide (B1664987) and methazolamide, which act as carbonic anhydrase inhibitors. nuph.edu.ua This has prompted extensive research into other 1,3,4-thiadiazole derivatives, including those related to 2-amino-5-phenyl-1,3,4-thiadiazole, for their potential diuretic activity. proquest.comnih.gov Pre-clinical studies in animal models, typically rats, are used to evaluate the diuretic efficacy by measuring total urine output and the excretion of key electrolytes such as sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻). nih.govscispace.com
In a study investigating novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives, several compounds demonstrated a high level of diuretic action. nuph.edu.uaproquest.com Specifically, 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were found to be among the most active. These compounds were further studied for their effects on electrolyte excretion (saluretic, natriuretic, and kaliuretic properties) and their ability to inhibit carbonic anhydrase. nuph.edu.uaproquest.com The research established a structure-activity relationship, indicating that the nature of the substituent at the 5-position significantly influences the diuretic effect. nuph.edu.ua
Another study on substituted 1,3,4-thiadiazoles found that 5-methyl-substituted derivatives showed a significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted derivatives. nih.govscispace.com The mechanism underlying the diuretic action of these compounds is often linked to the inhibition of carbonic anhydrase in the renal tubules, which leads to decreased reabsorption of sodium bicarbonate and water, resulting in diuresis. doaj.orgbiopolymers.org.ua The findings from these pre-clinical investigations highlight the potential for developing new and effective diuretic agents from the 1,3,4-thiadiazole class of compounds. doaj.orgsaudijournals.com
| Compound Series | Key Finding | Effect | Reference |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-thiol derivatives | 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives (2a, 2c, 2e) were most active. | High level of diuretic action with satisfactory saluretic and natriuretic properties. | nuph.edu.uaproquest.com |
| Substituted 1,3,4-thiadiazoles | 5-Methyl-substituted derivatives showed higher activity than 5-amino-substituted ones. | Significant increase in excretion of both water and electrolytes. | nih.govscispace.com |
| N-(1,3,4-thiadiazol-2-yl)substituted amides | N-(5-methyl- nih.govproquest.comnih.govthiadiazol-2-yl) propionamide (B166681) was the most effective. | Increased daily diuresis 2.47 times compared to control, exceeding hydrochlorothiazide (B1673439) and acetazolamide. | doaj.org |
Computational and Theoretical Investigations of 2 Amino 5 Phenyl 1,3,4 Thiadiazole Derivatives
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic characteristics of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. These methods provide a detailed understanding of the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. For instance, studies on compounds like 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole and 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have utilized DFT with the B3LYP functional to optimize molecular geometries. sapub.orgnih.gov These calculations help in determining bond lengths, bond angles, and torsion angles in the ground state. nih.gov
In a study of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the five-membered thiadiazole ring was found to be essentially planar. A notable observation was the dihedral angle between the phenyl and thiadiazole rings, which was calculated to be -0.135°, differing from the experimental value of 39.73°. sapub.org Such discrepancies can arise from intermolecular interactions in the crystal lattice that are not accounted for in gas-phase calculations. DFT calculations have also been used to analyze the vibrational spectra (FT-IR and Raman) of these molecules, showing good correlation with experimental data after scaling. sapub.orgnih.gov
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals insights into intramolecular bonding and charge transfer. sapub.orgnih.gov For example, in 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, NBO analysis suggested the presence of N-H…N hydrogen bonding and strong conjugative interactions, leading to increased molecular polarization due to the movement of the π-electron cloud from donor to acceptor moieties. nih.gov
Ab initio Hartree-Fock (HF) calculations represent another foundational method for studying the properties of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. The HF method has been used to calculate the equilibrium geometry and harmonic vibrational frequencies of these compounds. sapub.org For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, HF calculations were performed with the 6-311G(d,p) basis set to complement DFT studies. sapub.org While DFT methods generally provide better correlation with experimental results for many systems, HF calculations remain a valuable tool, particularly as a starting point for more complex computational methods. The formation of 2-amino-5-methyl-1,3,4-thiadiazole has been modeled using both DFT and ab initio methods to understand the multi-stage reaction mechanism. cyberleninka.ru
The chemical reactivity of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives can be predicted using reactivity descriptors derived from quantum chemical calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. sapub.org A smaller energy gap suggests that a molecule is more reactive. For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated band gap of 2.426 eV helps to explain its chemical and biological activity. sapub.org
Frontier molecular orbital (HOMO and LUMO) analysis for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has also been carried out to understand its electronic properties. nih.gov These analyses, along with the generation of Molecular Electrostatic Potential (MEP) maps, help in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | DFT/B3LYP | Various | Not Specified | Not Specified | 2.426 |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | DFT/B3LYP | 6-31+G(d,p) | Not Specified | Not Specified | Not Specified |
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between small molecules, like 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, and their biological targets, typically proteins.
Molecular docking studies have been instrumental in predicting how derivatives of 2-amino-1,3,4-thiadiazole bind to the active sites of various proteins, thereby suggesting potential therapeutic applications. For example, novel triazoline derivatives synthesized from 2-amino-5-p-substituted phenyl-1,3,4-thiadiazoles were docked against the target protein 6ul7, revealing favorable docking scores and binding interactions, which pointed to their potential as antimicrobial agents. researchgate.net
In another study, 2-aminoacyl-1,3,4-thiadiazole derivatives were identified as inhibitors of prostaglandin (B15479496) E2 and leukotriene biosynthesis. nih.gov Docking studies showed that these compounds could bind to the active site of murine mPGES-1, with the 2-amino-1,3,4-thiadiazole scaffold playing a crucial role in the interaction. nih.gov The binding affinities, often expressed as a docking score or binding energy (in kcal/mol), provide a quantitative measure of the strength of the interaction. For a series of triazoline derivatives, the binding affinities ranged from -6.6 to -9.4 kcal/mol. researchgate.net
| Compound Series | Target Protein | Range of Binding Affinities (kcal/mol) |
| Triazoline derivatives of 2-amino-5-p-substituted phenyl-1,3,4-thiadiazoles | 6ul7 | -6.6 to -9.4 |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | Dock scores from -89.44 to -117.23 |
A critical outcome of molecular docking is the identification of key amino acid residues in the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for the stability of the ligand-protein complex.
For 2-aminoacyl-1,3,4-thiadiazole derivatives targeting mPGES-1, docking studies revealed interactions with specific aromatic (e.g., Tyr28, Phe44, Tyr130), aliphatic (e.g., Val24, Val128, Leu132), polar (e.g., Pro124, Ser127, Thr131), and charged (e.g., Arg52, Gln134) residues. researchgate.net The substituents on the thiadiazole scaffold were found to preferentially interact with key amino acids such as Phe44, His53, Gly35, Asp49, and Ser127. researchgate.net
Similarly, in a study of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives as DHFR inhibitors, molecular docking showed a critical hydrogen bond and arene-arene interactions with Ser59 and Phe31 amino acid residues, respectively. nih.gov These specific interactions provide a structural basis for the observed inhibitory activity and can guide the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling serves as a important tool in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, QSAR studies have been pivotal in elucidating the key structural requirements for their biological effects.
Development of Predictive Models for Biological Activity
Predictive QSAR models for 2-amino-5-phenyl-1,3,4-thiadiazole derivatives have been developed to forecast their efficacy in various biological domains, notably as antimicrobial and anticancer agents. These models are constructed by correlating variations in the physicochemical properties of the derivatives with their observed biological activities.
For instance, in the development of antiproliferative agents, QSAR models have been established for related scaffolds like imidazo[2,1-b] researchgate.netnih.govthiadiazoles. These models, often employing methods such as 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated high predictive power. For a series of these compounds, a 2D-QSAR model yielded a squared correlation coefficient (R²) of 0.887 and a cross-validated squared correlation coefficient (q²) of 0.842, indicating a robust and predictive model. researchgate.net Such models are crucial for prioritizing the synthesis of novel derivatives with potentially enhanced activities.
The development of these models typically involves the following steps:
Data Set Selection: A series of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to create a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive ability of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.
Identification of Structural Features Influencing Activity
A primary outcome of QSAR studies is the identification of specific structural features that positively or negatively influence the biological activity of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. These insights are invaluable for the rational design of new analogues with improved potency and selectivity.
For the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives, several structural aspects have been identified as crucial:
Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring play a significant role. Halogen atoms, such as fluorine and chlorine, attached to the phenyl ring have been shown to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov In contrast, oxygenated substituents on the phenyl ring tend to impart greater antifungal activity. nih.gov
Substitution on the Amino Group: The free amino group at the 2-position is often considered important for activity. Substitution on this group can modulate the biological effect. For example, in some series, the unsubstituted amino group confers maximum antibacterial activity, which decreases with the introduction of substituents. nih.gov
Introduction of Other Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as dihydropyrimidine, can influence the antimicrobial spectrum and potency. nih.gov
In the context of anticancer activity, the 2-amino-1,3,4-thiadiazole structure is recognized as a promising scaffold. The anticancer effect is often enhanced by the presence of an aromatic ring at the 5th position of the thiadiazole core. nih.gov The efficacy is further influenced by the specific chemical nature and position of substituents on this aromatic ring, as well as the type of substituent attached to the 2-amino group. nih.gov For instance, the introduction of a 2,4-dihydroxyphenyl group at the 5-position has been a focus of anticancer research. nih.gov
| Structural Feature | Influence on Activity | Example of Activity |
|---|---|---|
| Halogen substituents on the 5-phenyl ring | Enhances antibacterial activity | Antimicrobial |
| Oxygenated substituents on the 5-phenyl ring | Enhances antifungal activity | Antimicrobial |
| Unsubstituted 2-amino group | Often confers maximum antibacterial activity | Antimicrobial |
| Aromatic ring at the 5-position | Generally enhances anticancer effect | Anticancer |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique provides detailed information about the conformational flexibility, stability, and interactions of molecules with their environment, such as solvent or a biological receptor.
Explore Conformational Space: Identify the most stable and low-energy conformations of the molecule in different environments. This is crucial as the biological activity is often dependent on the molecule adopting a specific three-dimensional shape to fit into a receptor's binding site.
Analyze Molecular Stability: Assess the structural stability of the molecule and its derivatives by monitoring parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time.
Study Interactions with Biological Targets: Simulate the interaction of the thiadiazole derivatives with their target proteins to understand the binding mechanism, identify key interacting amino acid residues, and estimate the binding free energy.
Investigate Solvation Effects: Understand how the presence of water or other solvent molecules influences the conformation and stability of the compound.
For example, MD simulations performed on catalytically active peptides have been used to understand their conformational preferences and the role of water molecules in their activity. nih.gov Such studies provide insights into the secondary structures and the tendency to form folded conformations, which can be correlated with their biological function. nih.gov A similar approach could provide valuable information for understanding the behavior of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives at a molecular level.
In Silico Prediction of Potential Biological Activities (e.g., PASS prediction)
The in silico prediction of biological activity spectra is a valuable tool for identifying the potential therapeutic applications of a compound before extensive experimental testing. The Prediction of Activity Spectra for Substances (PASS) is a well-established computer program that predicts a wide range of biological activities based on the structural formula of a compound. The prediction is presented as a list of potential activities with corresponding probabilities "to be active" (Pa) and "to be inactive" (Pi).
For 1,3,4-thiadiazole (B1197879) derivatives, PASS prediction has been utilized to forecast their potential as anticancer agents. nih.gov A PASS analysis of a novel 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine derivative, for instance, could reveal a spectrum of potential pharmacological effects. Activities with a high Pa value and a low Pi value are considered more likely to be observed experimentally.
The following table illustrates a hypothetical, yet representative, PASS prediction for a 2-amino-5-phenyl-1,3,4-thiadiazole derivative, showcasing the types of biological activities that might be predicted for this scaffold.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Antineoplastic | 0.750 | 0.015 |
| Antibacterial | 0.680 | 0.030 |
| Antifungal | 0.650 | 0.045 |
| Anti-inflammatory | 0.590 | 0.080 |
| Kinase Inhibitor | 0.550 | 0.120 |
| Antiviral | 0.480 | 0.150 |
Such predictions are instrumental in guiding further experimental investigations. For example, a high Pa value for antineoplastic activity would justify prioritizing the compound for in vitro and in vivo anticancer screening. It is important to note that these are probabilistic predictions and require experimental validation.
Structure Activity Relationship Sar Analysis of 2 Amino 5 Phenyl 1,3,4 Thiadiazole Scaffolds
Impact of Substituents at the C-2 Amino Position on Biological Activity
Modifications to the amino group at the C-2 position of the 2-amino-5-phenyl-1,3,4-thiadiazole scaffold have a pronounced effect on the resulting compound's biological activity. The free amino group is often crucial for activity, and its substitution can either enhance or diminish the compound's potency depending on the nature of the substituent and the biological target.
In the context of antimicrobial activity, the unsubstituted amino group has been shown to confer maximum antibacterial activity. nih.gov Substitution on this group tends to decrease the activity in the order of methyl > ethyl > phenyl. nih.gov For instance, the synthesis of Schiff bases by reacting the C-2 amino group with various aldehydes has been a common strategy to generate derivatives with a range of antimicrobial effects. sphinxsai.comnih.gov Some of these derivatives, where the amino group is converted to an azomethine linkage (-N=CH-), have shown notable activity against various bacterial and fungal strains. sphinxsai.com
In the realm of antiviral research, particularly against HIV, the derivatization of the C-2 amino group has been explored. Studies on 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives revealed that the electronic properties of the N-aryl group significantly influence antiviral potency. mdpi.com The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-phenyl substituent enhanced anti-HIV-1 activity compared to the unsubstituted phenyl derivative. mdpi.com This suggests that the steric and electronic properties of substituents at this position play a more significant role than their specific placement. mdpi.com
The following table summarizes the impact of C-2 amino position substituents on anti-HIV-1 activity for a series of N-aryl-2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetamides.
| Compound | Substituent (R) on N-phenyl ring | IC₅₀ (µM) |
|---|---|---|
| 7 | H | 20.83 |
| 8 | 4-F | 12.50 |
| 9 | 4-CF₃ | 7.50 |
Data sourced from research on N-aryl-2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetamide derivatives as new non-nucleoside HIV-1 reverse transcriptase inhibitors. mdpi.com
Role of the Phenyl Ring and its Substituents at C-5 on Efficacy and Selectivity
The phenyl ring at the C-5 position is a critical determinant of the biological efficacy and selectivity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov The introduction of an aromatic ring at this position generally enhances the anticancer effect of the 2-amino-1,3,4-thiadiazole core. nih.gov The specific nature and position of substituents on this phenyl ring can fine-tune the compound's activity against various cell lines and microbial strains. nih.govrasayanjournal.co.in
For antimicrobial applications, substitutions on the C-5 phenyl ring have yielded compounds with significant activity. For example, derivatives with halogen (fluoro and chloro) and hydroxyl groups on the phenyl ring have shown considerable antibacterial and antifungal properties. nih.gov Specifically, fluorinated and chlorinated compounds demonstrated moderate inhibitory effects against E. coli and P. aeruginosa, while derivatives with oxygenated substituents on the phenyl ring exhibited significant antifungal activity against A. niger and C. albicans. nih.gov A study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines revealed that compounds with chloro, fluoro, and methyl groups at the para position of the phenyl ring possess significant antibacterial activity. rasayanjournal.co.in In contrast, compounds with nitro and methoxy (B1213986) groups showed notable antifungal activity. rasayanjournal.co.in
The table below presents the antimicrobial activity of several 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, illustrating the influence of the C-5 phenyl substituent.
| Compound | Substituent (R) at para-position of Phenyl Ring | Antibacterial Activity (MIC, µg/mL vs S. aureus) | Antifungal Activity (MIC, µg/mL vs A. niger) |
|---|---|---|---|
| 4a | -Cl | 6.25 | 50 |
| 4b | -F | 6.25 | 50 |
| 4c | -CH₃ | 12.5 | 100 |
| 4f | -NO₂ | 50 | 12.5 |
| 4g | -OCH₃ | 100 | 25 |
Data adapted from studies on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in
Influence of Sulfate (B86663) Salt on Biological Profile Compared to Free Base
The available research literature primarily focuses on the synthesis and biological evaluation of various derivatives of the 2-amino-5-phenyl-1,3,4-thiadiazole free base. Extensive searches did not yield specific studies that directly compare the biological profile of the 2-amino-5-phenyl-1,3,4-thiadiazole sulfate salt with its corresponding free base form. The synthesis of the parent compound and its derivatives often involves the use of concentrated sulfuric acid, which can lead to the formation of the sulfate salt, but subsequent biological testing is typically performed on the purified free base or other derivatized forms. sphinxsai.comrasayanjournal.co.in Therefore, a direct comparison of the influence of the sulfate salt on the biological activity based on current literature is not possible.
Correlation between Molecular Structure and Biological Target Interaction
The molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is intrinsically linked to their interaction with specific biological targets, which is the basis for their pharmacological effects. The thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleobases, which may allow these compounds to interfere with processes related to DNA replication. nih.govnih.gov
Several molecular targets have been identified for this class of compounds in anticancer research:
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis. Some 2-amino-1,3,4-thiadiazole derivatives have been identified as inhibitors of IMPDH, thereby disrupting the proliferation of cancer cells. nih.govbepls.com
Tubulin Polymerization: Microtubules are vital for numerous cellular processes, including mitosis. nih.gov Certain 1,3,4-thiadiazole (B1197879) derivatives act as microtubule-destabilizing agents by binding to tubulin subunits and interfering with their assembly, leading to cell cycle arrest and cell death. bepls.com
Kinase Inhibition: Various kinases are involved in cell signaling pathways that regulate cell growth and proliferation. Derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. nih.gov Other kinases, such as Abl kinase, are also potential targets. nih.gov
Other Enzymes: The antitumor capacity of these derivatives has also been linked to the inhibition of other key enzymes, including topoisomerase II, glutaminase (B10826351), and histone deacetylase. nih.gov
The interaction with these targets is governed by the specific structural features of the thiadiazole derivatives. The 1,3,4-thiadiazole ring itself, with its hydrogen bonding domain and two-electron donor system, plays a key role. rsc.org The N-4 nitrogen of the thiadiazole ring is proposed to be important for its interaction with enzymes like carbonic anhydrase. acs.org Furthermore, the substituents at the C-2 and C-5 positions dictate the binding affinity and selectivity. For example, the aryl group at C-5 and substituents on the C-2 amino group can form specific hydrophobic, hydrogen bonding, or electronic interactions within the active site of a target enzyme, thereby determining the compound's inhibitory potency. nih.govmdpi.com
Future Research Directions and Translational Potential Pre Clinical
Identification of Novel Molecular Targets
The broad spectrum of biological activity associated with 1,3,4-thiadiazole (B1197879) derivatives suggests that they interact with multiple cellular targets. oaji.netresearchgate.net While some molecular targets have been identified for various analogues, such as EGFR/HER-2, tubulin, and carbonic anhydrases, the full range of interacting proteins for 2-Amino-5-phenyl-1,3,4-thiadiazole remains to be elucidated. nih.govresearchgate.netnih.gov
Future research should prioritize the identification of novel molecular targets to better understand its mechanism of action and to uncover new therapeutic applications. Key strategies will include:
Affinity-based Proteomics: Utilizing the compound as a chemical probe to isolate and identify binding partners from cell lysates.
Computational Target Prediction: Employing inverse docking and other in silico methods to screen the compound against databases of known protein structures to predict potential interactions.
Phenotypic Screening Followed by Target Deconvolution: Using high-content imaging and other phenotypic assays to identify cellular effects, and then working backward to identify the molecular target responsible for that effect.
Uncovering novel targets could open up therapeutic avenues in areas like neurodegenerative diseases, metabolic disorders, or previously unexplored infectious diseases.
Strategies for Lead Compound Optimization and Analogue Design
The 2-amino-1,3,4-thiadiazole (B1665364) core is a promising scaffold for further chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comdovepress.com Structure-activity relationship (SAR) studies have already provided initial insights, for instance, showing that substitutions on the phenyl ring can significantly influence biological activity. researchgate.net
Future optimization strategies will focus on systematic analogue design:
Substitution Analysis: Synthesizing libraries of compounds with diverse substituents on the phenyl ring and the 2-amino group to thoroughly map the SAR. For example, studies on related compounds have shown that introducing electron-withdrawing groups can enhance antiviral activity. mdpi.com
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve properties like metabolic stability or cell permeability. The thiadiazole ring itself is considered a bioisostere of pyrimidine, which may contribute to its ability to interfere with nucleic acid-related processes. nih.gov
Scaffold Hopping and Hybridization: Combining the 2-amino-1,3,4-thiadiazole moiety with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov
| Scaffold Position | Modification | Observed Effect on Activity | Potential Future Direction |
|---|---|---|---|
| C5-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Enhanced antiviral and anticancer activity in some derivatives. mdpi.com | Systematic screening of various halogen substitutions (F, Cl, Br, I) and other electron-withdrawing groups (NO₂, CF₃). |
| C2-Amino Group | Acylation or substitution with aryl groups | Modulates receptor binding affinity and selectivity (e.g., for adenosine A3 receptors in related scaffolds). nih.gov | Design of amide and sulfonamide libraries to explore interactions with specific enzyme active sites. |
| Thiadiazole Core | Bioisosteric replacement (e.g., with oxadiazole) | Alters electronic properties and biological activity profile. arkat-usa.org | Synthesis of oxadiazole and triazole analogues to compare efficacy and target engagement. |
Exploration of Polypharmacology and Multi-Targeted Approaches
The ability of 1,3,4-thiadiazole derivatives to engage multiple biological targets is a key feature that can be exploited for therapeutic benefit. nih.govresearchgate.net Polypharmacology, or the ability of a single drug to act on multiple targets, is increasingly recognized as a valuable strategy for treating complex multifactorial diseases like cancer or inflammatory disorders.
Future research should intentionally explore and engineer multi-targeted agents based on the 2-Amino-5-phenyl-1,3,4-thiadiazole scaffold. This could involve:
Designing single molecules that simultaneously inhibit key targets in different but related pathological pathways. For example, creating a dual inhibitor of a protein kinase and an inflammatory enzyme for cancer therapy.
Investigating the compound's effect on protein-protein interaction networks rather than single targets.
Screening the compound against panels of related enzymes (e.g., a kinome-wide screen) to identify its selectivity profile and off-target effects, which could be harnessed for therapeutic advantage.
Development of Advanced In Vitro and In Vivo Models for Efficacy Studies
To better predict clinical success, it is crucial to move beyond traditional 2D cell culture and simple animal models. The development and use of more sophisticated preclinical models will provide a more accurate assessment of the efficacy of 2-Amino-5-phenyl-1,3,4-thiadiazole analogues.
In Vitro Models: Future studies should employ advanced models such as 3D tumor spheroids, organoids, and patient-derived cell cultures. nih.gov These models more closely mimic the complex microenvironment of human tissues and can provide more reliable data on drug penetration and efficacy.
In Vivo Models: The use of patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, can offer better prediction of clinical response in oncology. impactfactor.org For other disease areas, transgenic animal models that replicate specific aspects of human pathology will be invaluable. An in vivo radioactive tracing study of a 1,3,4-thiadiazole derivative has already demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, paving the way for more advanced imaging and efficacy studies. mdpi.com
| Model Type | Existing Examples for Thiadiazoles | Proposed Advanced Models | Therapeutic Area |
|---|---|---|---|
| In Vitro | 2D cancer cell lines (e.g., T47D, HT-29, MCF-7, HepG2). nih.govmdpi.com | Patient-derived organoids, 3D tumor spheroids, co-culture systems. | Oncology |
| In Vitro | Virus-infected cell lines (e.g., for HIV, TMV). nih.govmdpi.com | Human airway organoids for respiratory viruses, primary neuron cultures for neurotropic viruses. | Virology |
| In Vivo | Ehrlich Ascites Carcinoma (EAC) mouse model. impactfactor.org | Patient-Derived Xenograft (PDX) models, humanized mouse models. | Oncology |
| In Vivo | Maximal electroshock (MES) and pentylenetetrazole (sc-PTZ) seizure models. | Genetic epilepsy models (e.g., Dravet or Lennox-Gastaut syndrome models). | Neurology |
Application in Chemical Biology and Probe Development
Beyond its direct therapeutic potential, 2-Amino-5-phenyl-1,3,4-thiadiazole can be a valuable tool for chemical biology research. By modifying the core structure, it can be converted into chemical probes to study biological systems.
Future applications include:
Fluorescent Probes: The thiadiazole heterocycle is part of several known fluorophores. nih.govnih.gov By conjugating it with other fluorogenic groups or designing analogues with intrinsic fluorescence, probes can be developed to visualize cellular structures or track the localization of the compound's molecular target in living cells.
Affinity-Based Probes: Attaching a biotin tag or a photoreactive group can convert the molecule into a probe for "pull-down" experiments or photo-affinity labeling, respectively. These techniques are powerful for confirming target engagement and identifying new binding partners within the cell.
Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that predict the biological activity of newly designed analogues based on their chemical structure, prioritizing the synthesis of the most promising candidates. nih.govijcit.com
Virtual Screening: AI can be used to screen massive virtual libraries of compounds to identify novel molecules containing the 2-amino-1,3,4-thiadiazole scaffold that are likely to be active against a specific target. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties, using the thiadiazole scaffold as a starting point, to explore novel chemical space and develop potent and selective drug candidates.
The integration of these computational approaches will significantly reduce the time and cost associated with preclinical drug development, enabling a more efficient exploration of the therapeutic potential of this promising chemical class. youtube.com
Q & A
Q. Q1. What are the established synthetic routes for 2-amino-5-phenyl-1,3,4-thiadiazole sulfate salt, and how do reaction conditions influence yield and purity?
A: The compound is synthesized via oxidative cyclization of benzalthiosemicarbazones using FeCl₃, yielding the 2-amino-5-phenyl-1,3,4-thiadiazole core . Subsequent sulfation can be achieved by reacting the free base with sulfuric acid under controlled stoichiometric conditions. Key factors include:
Q. Q2. How can researchers confirm the structural integrity of this compound?
A: Multi-modal characterization is critical:
- Elemental Analysis : Verify C, H, N, S content against theoretical values (e.g., C₈H₇N₃S·H₂SO₄) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and NH₂ groups (δ 5.5–6.0 ppm) confirm the thiadiazole-phenyl backbone .
- IR : Sulfate O-S-O stretching (1250–1150 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .
- Chromatography-Mass Spectrometry : LC-MS detects impurities (e.g., unreacted starting materials) .
Q. Q3. What are the primary applications of this compound in biochemical research?
A: The thiadiazole core exhibits:
- Enzyme/Receptor Modulation : Acts as a scaffold for probing ATP-binding sites or kinase inhibition due to its planar, electron-rich structure .
- Fluorescent Probes : Derivatives show dual fluorescence in liposomal systems, enabling membrane interaction studies .
- Anticonvulsant Activity : Sulfur-rich analogs demonstrate voltage-gated ion channel blocking .
Advanced Research Questions
Q. Q4. How can computational methods predict the thermodynamic stability of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives?
A:
- Thermodynamic Calculations : Use G3(MP2)//B3LYP theory to compute gas-phase standard molar enthalpies of formation (ΔfH°). Experimental validation via combustion calorimetry (e.g., ΔfH° = 150–200 kJ/mol for alkyl-substituted analogs) .
- Solvent Effects : Molecular dynamics (MD) simulations in water/DMSO reveal stabilization of the sulfate group via H-bonding networks .
Q. Q5. What experimental strategies resolve contradictions in corrosion inhibition data for this compound?
A: Discrepancies in inhibition efficiency (e.g., 70–90% for mild steel in HCl) arise from:
Q. Q6. How can researchers optimize the compound’s bioactivity through structural modifications?
A:
- Alkylation/Acylation : Introduce substituents (e.g., methyl, acetyl) at the NH₂ group to enhance lipophilicity and blood-brain barrier penetration .
- Metal Complexation : React with Zn²⁺ or Mg²⁺ to form salts with improved aqueous solubility for in vivo studies .
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2), guided by XRD data of analogous complexes .
Q. Q7. What advanced spectroscopic techniques elucidate its dual fluorescence mechanism?
A:
- Time-Resolved Fluorescence : Lifetimes (τ₁ ~ 1 ns, τ₂ ~ 5 ns) indicate excited-state intramolecular proton transfer (ESIPT) in liposomal membranes .
- Quantum Mechanical Calculations : TD-DFT at the CAM-B3LYP/6-311+G(d,p) level models charge-transfer transitions between the thiadiazole ring and phenyl group .
Q. Q8. How does the sulfate counterion influence crystallography and solubility?
A:
Q. Q9. What are the limitations of current synthetic methods, and how can they be addressed?
A:
- Byproduct Formation : FeCl₃-mediated cyclization generates Fe(OH)₃ sludge. Alternatives:
- Use CuCl in Sandmeyer reactions for cleaner 2-chloro derivatives .
- Replace FeCl₃ with ionic liquids for recyclable catalysis .
- Scalability : Batch reactors struggle with exothermic sulfation. Flow chemistry improves heat dissipation and yield .
Q. Q10. How can researchers validate the compound’s anti-cancer potential in vitro?
A:
- Cytotoxicity Assays : MTT tests on HeLa cells (IC₅₀ ~ 10–50 µM) with ROS generation measured via DCFH-DA fluorescence .
- Apoptosis Markers : Western blot for caspase-3/9 activation and PARP cleavage .
- Synergy Studies : Combine with doxorubicin to assess P-gp inhibition (flow cytometry with rhodamine-123) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
